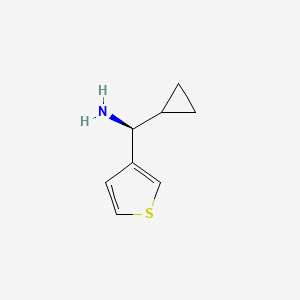
(S)-cyclopropyl(thiophen-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cyclopropyl(thiophen-3-yl)methanamine is an organic compound that features a cyclopropyl group attached to a thiophene ring via a methanamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources to form thiophenes . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The methanamine group is typically introduced through reductive amination reactions .
Industrial Production Methods: Industrial production of (S)-cyclopropyl(thiophen-3-yl)methanamine may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Cyclopropyl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydrothiophenes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
(S)-Cyclopropyl(thiophen-3-yl)methanamine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-cyclopropyl(thiophen-3-yl)methanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Thiophene: A simpler analog with a five-membered sulfur-containing ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine, but lacks the thiophene ring.
Thienothiophene: Consists of two fused thiophene rings, offering different electronic properties.
Uniqueness: (S)-Cyclopropyl(thiophen-3-yl)methanamine is unique due to the combination of the cyclopropyl group, thiophene ring, and methanamine linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H11NS |
|---|---|
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
(S)-cyclopropyl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C8H11NS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6,8H,1-2,9H2/t8-/m0/s1 |
Clé InChI |
RTJOKJQZRHAKNL-QMMMGPOBSA-N |
SMILES isomérique |
C1CC1[C@@H](C2=CSC=C2)N |
SMILES canonique |
C1CC1C(C2=CSC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


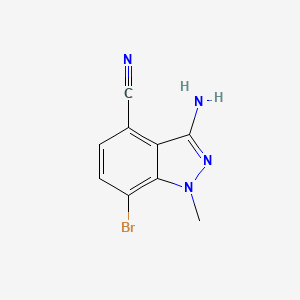
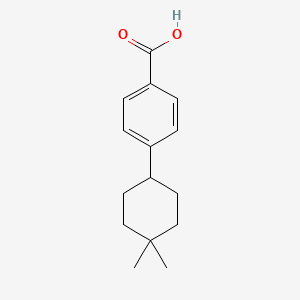


![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)

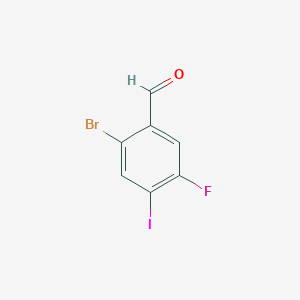

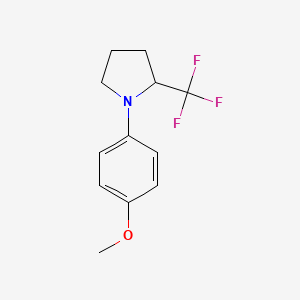
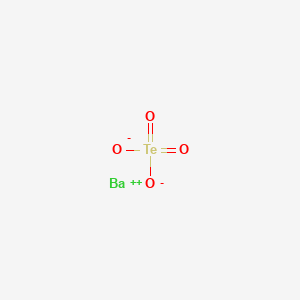
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)


